molecular formula C13H21N3O4 B12923491 5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-diethoxyethyl)-, ethyl ester CAS No. 62328-02-3

5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-diethoxyethyl)-, ethyl ester

Cat. No.: B12923491
CAS No.: 62328-02-3
M. Wt: 283.32 g/mol
InChI Key: VKZZXXVDSOONPD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl cyanoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the 1,1-diethoxyethyl group through alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Nitro derivatives of the pyrimidine ring.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include inhibition of inflammatory mediators or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Lacks the 1,1-diethoxyethyl group, leading to different chemical properties and reactivity.

    Ethyl 2-amino-4-(1,1-dimethoxyethyl)pyrimidine-5-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.

    Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylate group, influencing its biological activity.

Uniqueness: Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate is unique due to the presence of the 1,1-diethoxyethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62328-02-3

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-5-18-11(17)9-8-15-12(14)16-10(9)13(4,19-6-2)20-7-3/h8H,5-7H2,1-4H3,(H2,14,15,16)

InChI Key

VKZZXXVDSOONPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)(OCC)OCC)N

Origin of Product

United States

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